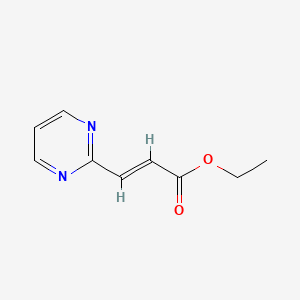

(E)-Ethyl 3-(pyrimidin-2-yl)acrylate

Description

(E)-Ethyl 3-(pyrimidin-2-yl)acrylate is an α,β-unsaturated ester featuring a pyrimidine heterocycle at the β-position. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their aromatic electron-deficient nature, which facilitates diverse reactivity, including participation in Michael additions, cycloadditions, and coordination chemistry . The (E)-configuration of the acrylate moiety is critical for maintaining planar geometry, which influences conjugation and intermolecular interactions .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl (E)-3-pyrimidin-2-ylprop-2-enoate |

InChI |

InChI=1S/C9H10N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3-7H,2H2,1H3/b5-4+ |

InChI Key |

UPUBRFXCIKIBMF-SNAWJCMRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=NC=CC=N1 |

Canonical SMILES |

CCOC(=O)C=CC1=NC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(pyrimidin-2-yl)acrylate can be achieved through several methods. One common approach involves the Horner-Wadsworth-Emmons olefination reaction. This reaction typically involves the condensation of a phosphonate ester with an aldehyde in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for (E)-Ethyl 3-(pyrimidin-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(pyrimidin-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.

Scientific Research Applications

(E)-Ethyl 3-(pyrimidin-2-yl)acrylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(pyrimidin-2-yl)acrylate involves its interaction with molecular targets and pathways within biological systems. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The acrylate moiety can undergo reactions that release active intermediates, which can further interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- In contrast, amino or methoxy groups in pyridine analogs enhance hydrogen-bonding interactions, favoring target binding in enzymatic assays.

- Electronic Properties : Pyrimidine-based acrylates (e.g., ) exhibit stronger electron deficiency than pyridine derivatives (e.g., ), making them more reactive toward nucleophiles in conjugate additions.

- Steric Hindrance : Bulky substituents, as seen in the diphenyltriazolopyrimidine derivative , reduce rotational freedom and may stabilize planar conformations, critical for optical or catalytic applications.

Physicochemical and ADMET Properties

- Pyridine derivatives with polar substituents (e.g., amino ) show improved solubility in polar solvents.

- Thermal Stability : Ethyl acrylate derivatives generally exhibit boiling points >150°C (e.g., 170°C for ethyl 3-ethoxypropionate ), consistent with the thermal resilience of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.